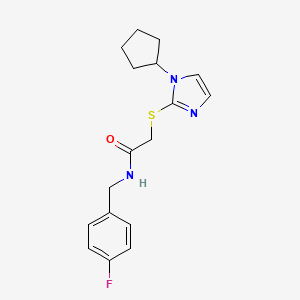
2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C17H20FN3OS and its molecular weight is 333.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide is a synthetic organic compound belonging to the class of imidazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is C15H18FN3S, with a molecular weight of approximately 295.39 g/mol. The structure features an imidazole ring, a thioether linkage, and a fluorobenzyl moiety, which may influence its biological interactions.
The mechanism of action for this compound is hypothesized to involve interactions with various biological targets:
- Enzyme Inhibition : The imidazole ring can interact with metal ions in enzyme active sites, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to specific receptors, modulating cellular signaling pathways.
- Antimicrobial Activity : Its thioether group may enhance membrane permeability, leading to increased efficacy against microbial pathogens.
Anti-inflammatory Effects
Recent studies have indicated that imidazole derivatives can suppress inflammatory responses by inhibiting pro-inflammatory cytokines. For instance, compounds structurally similar to this compound have demonstrated efficacy in reducing IL-6 and TNF-alpha levels in vitro and in vivo models of inflammation .
Antimicrobial Properties
The compound has shown promising results against various bacterial strains. In vitro assays revealed that it possesses significant antibacterial activity, likely due to its ability to disrupt bacterial cell membranes. Comparative studies with other imidazole derivatives suggest that the presence of the cyclopentyl group enhances its antimicrobial potency .
Case Study 1: In Vivo Anti-inflammatory Model
In a study involving LPS-induced inflammation in C57BL/6 mice, administration of this compound resulted in a marked reduction in inflammatory markers such as IL-1β and COX-2. The compound was administered at varying doses (5 mg/kg to 20 mg/kg), demonstrating dose-dependent efficacy .
Case Study 2: Antimicrobial Efficacy
A series of experiments tested the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising potential as an antibacterial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Notes |
|---|---|---|---|
| 2-(Thiazol-4-yl)thio-N-(4-fluorobenzyl)acetamide | Thiazole ring instead of imidazole | Moderate anti-inflammatory | Less potent than target compound |
| N-benzyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide | Benzyl group instead of fluorobenzyl | Antimicrobial activity | Similar mechanism but lower efficacy |
属性
IUPAC Name |
2-(1-cyclopentylimidazol-2-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3OS/c18-14-7-5-13(6-8-14)11-20-16(22)12-23-17-19-9-10-21(17)15-3-1-2-4-15/h5-10,15H,1-4,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEOWERJLBQKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN=C2SCC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














